N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17(4)10-6-8-13(18)12-7-5-9-16-11-12/h5,7,9,11H,6,8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQWVKRWOMLJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675720 | |
| Record name | tert-Butyl methyl[4-oxo-4-(pyridin-3-yl)butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-15-7 | |
| Record name | tert-Butyl methyl[4-oxo-4-(pyridin-3-yl)butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of 4-(Methylamino)-1-(3-pyridyl)-1-butanone
The most direct route involves introducing the tert-butoxycarbonyl (Boc) group to the secondary amine of 4-(methylamino)-1-(3-pyridyl)-1-butanone. This two-step process begins with synthesizing the precursor amine, followed by Boc protection.
Step 1: Synthesis of 4-(Methylamino)-1-(3-pyridyl)-1-butanone
The precursor is synthesized via reductive amination of 4-oxo-1-(3-pyridyl)-1-butanone with methylamine. Catalytic hydrogenation (e.g., Pd/C or Ra-Ni) in methanol or ethanol at 50–60°C typically yields the secondary amine. Alternative methods include nucleophilic substitution of 4-chloro-1-(3-pyridyl)-1-butanone with methylamine under basic conditions (e.g., K2CO3 in DMF).
Step 2: Boc Protection
The amine is treated with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). Reaction conditions:
-
Molar ratio : 1:1.2 (amine:Boc₂O)
-
Temperature : 0°C to room temperature (20–25°C)
-
Reaction time : 4–12 hours
-
Work-up : Aqueous extraction, drying (MgSO₄), and solvent evaporation.
This method achieves >85% yield, confirmed by LCMS and ¹H NMR. The Boc group’s stability under mild acidic conditions makes it ideal for subsequent functionalization.
One-Pot Synthesis from Pyridine Derivatives
A convergent approach constructs the ketone and amine moieties simultaneously. 3-Acetylpyridine undergoes alkylation with 4-bromobutan-2-one in the presence of LDA (lithium diisopropylamide), followed by amination with methylamine and in-situ Boc protection.
Key Reaction Parameters :
-
Base : LDA in THF at -78°C
-
Alkylation : 3-acetylpyridine + 4-bromobutan-2-one → 4-oxo-1-(3-pyridyl)-1-butanone
-
Amination : Methylamine hydrochloride, NaBH₃CN, MeOH, 24 hours
This method streamlines synthesis but requires stringent temperature control to avoid side reactions like over-alkylation.
Optimization and Catalytic Systems
Solvent and Base Selection
Solvent polarity significantly impacts Boc protection efficiency. Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing the transition state. DMAP (10 mol%) increases electrophilicity of Boc₂O, while TEA scavenges liberated CO₂.
Comparative Data :
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | DMAP/TEA | 25 | 92 |
| THF | DMAP | 0 → 25 | 88 |
| Acetone | Pyridine | 25 | 75 |
Green Chemistry Approaches
Recent advances emphasize solvent-free Boc protection using mechanochemical grinding (ball milling). Mixing 4-(methylamino)-1-(3-pyridyl)-1-butanone with Boc₂O and DMAP for 2 hours achieves 89% yield, reducing waste and energy consumption.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC analyses (C18 column, ACN/H₂O gradient) show >95% purity, with retention times of 6.2–6.8 minutes.
Challenges and Troubleshooting
Common Side Reactions
Scalability Issues
Large-scale reactions face exothermic risks during Boc₂O addition. Slow addition (1–2 hours) and ice-water cooling are critical.
Industrial and Research Applications
The compound’s primary use lies in synthesizing nicotine derivatives and kinase inhibitors. Its stability under basic conditions enables multi-step protocols, as demonstrated in Parkinson’s disease drug candidates .
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic reagents like trifluoroacetic acid are employed to remove the Boc group.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Free amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. The N-Boc (tert-butoxycarbonyl) protecting group is particularly valuable in synthetic pathways, as it facilitates the introduction of functional groups without interfering with other reactive sites.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, compounds synthesized from this precursor have shown efficacy against specific cancer cell lines, making them candidates for further development into therapeutic agents .
Cancer Research
Mechanisms of Action
The compound is closely associated with research into the mechanisms of tobacco-related carcinogenesis. It is a metabolite of nicotine and has been implicated in DNA damage and repair mechanisms within cells. Studies have shown that this compound induces specific alterations in gene expression related to cancer pathways, particularly through epigenetic modifications such as DNA methylation .
Table 1: Effects on Gene Expression
| Gene | Effect | Mechanism |
|---|---|---|
| Gene A | Hypermethylation | Alters transcriptional activity |
| Gene B | Downregulation | Impacts cell cycle regulation |
| Gene C | Upregulation | Associated with apoptosis resistance |
Biochemical Studies
Model Compound for Toxicology
this compound serves as a model compound in toxicological studies to assess the effects of nitrosamines on cellular systems. Its role in studying the metabolism of tobacco-derived carcinogens has provided insights into how these compounds interact with biological systems and contribute to cancer development.
Case Study: DNA Repair Mechanisms
Research investigating the DNA repair activities in response to this compound exposure revealed significant differences between organ systems (e.g., liver vs. lung). The findings indicated that liver extracts exhibited higher repair capabilities for DNA damage induced by this compound compared to lung extracts, suggesting organ-specific responses to carcinogenic insult .
Summary
This compound has diverse applications in medicinal chemistry, cancer research, and toxicological studies. Its ability to serve as a precursor for drug synthesis and its role in understanding carcinogenic processes make it a valuable compound for ongoing research efforts.
Mechanism of Action
The mechanism of action of N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways. The pyridyl ring may also interact with biological receptors, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural and Functional Overview
Key compounds for comparison include:
NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone): A prototypical TSNA with a nitrosamine group, classified as a Group 1 human carcinogen by the IARC .
NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol): The primary metabolite of NNK, retaining carcinogenic activity .
HPB (4-Hydroxy-1-(3-pyridyl)-1-butanone): A biomarker released from NNK/NNAL-DNA and hemoglobin adducts .
NNN (N'-Nitrosonornicotine): A structurally distinct TSNA with a nornicotine backbone .
Table 1: Structural and Functional Comparison
| Compound | Functional Groups | Carcinogenicity (IARC Class) | Key Metabolic Pathways | Primary Applications/Effects |
|---|---|---|---|---|
| N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone | Boc-protected methylamino, ketone | Not classified (research use) | Likely deprotection to free amine | Synthetic intermediate in drug design |
| NNK | Nitrosamine, ketone | Group 1 (Carcinogenic) | α-Hydroxylation, cytochrome P450 | Tobacco carcinogen, research model |
| NNAL | Nitrosamine, alcohol | Group 1 (Carcinogenic) | Glucuronidation, oxidation | Biomarker for NNK exposure |
| HPB | Hydroxy, ketone | Non-carcinogenic | Hydrolysis of adducts | Biomarker for TSNA metabolic activation |
| NNN | Nitrosamine, pyrrolidine | Group 1 (Carcinogenic) | α-Hydroxylation, DNA adduct formation | Oral/esophageal carcinogen |
Metabolic Pathways and Activation Mechanisms
- NNK: Undergoes metabolic activation via cytochrome P450-mediated α-hydroxylation at the methyl or methylene carbon, generating reactive diazohydroxides that alkylate DNA and hemoglobin. This process is critical for its carcinogenicity .
- This compound: The Boc group likely prevents nitrosamine formation, rendering it non-carcinogenic. Deprotection under acidic or enzymatic conditions could yield a free methylamine derivative, but its biological activity remains uncharacterized .
Table 2: Metabolic Activation and Biomarkers
| Compound | Key Metabolites/Adducts | Biomarkers Identified | Enzymes Involved |
|---|---|---|---|
| NNK | NNAL, HPB, keto acid derivatives | Urinary NNAL-glucuronide, HPB | CYP2A6, CYP2B1, CYP2E1 |
| NNAL | HPB, glucuronide conjugates | HPB in urine and blood | UGTs, oxidases |
| This compound | Potential free methylamine product | None reported | Deprotection enzymes (e.g., TFA) |
Carcinogenicity and Toxicological Profiles
- NNK and NNAL: Both induce lung, pancreatic, and liver tumors in rodents. NNK is a potent lung carcinogen even at low doses (0.5–5.0 ppm in drinking water), with tumor incidences exceeding 90% in high-dose groups .
- This compound: No carcinogenicity data exist, but structural analogs lacking nitrosamines (e.g., HPB) are non-carcinogenic. Its use in research focuses on synthetic utility rather than toxicological effects .
Research and Regulatory Considerations
- NNK: Classified as a Group 1 carcinogen by IARC, with extensive data on its role in tobacco-related cancers. Regulatory agencies emphasize reducing TSNA levels in tobacco products .
- This compound: Not evaluated for carcinogenicity. Its safety profile in pharmaceutical contexts depends on deprotection efficiency and downstream metabolite toxicity .
Biological Activity
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a pyridyl ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Name : this compound
- Molecular Formula : C13H18N2O2
- CAS Number : 1159977-15-7
The presence of the pyridyl ring suggests potential interactions with biological receptors, which may influence the compound's overall biological activity.
This compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets. The Boc group can be removed under acidic conditions, revealing the active amine, which can participate in various biochemical pathways. The pyridyl moiety may facilitate binding to biological receptors, potentially modulating various physiological responses.
Pharmacological Potential
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antibacterial Activity : Some derivatives have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : Investigations into enzyme inhibitory properties have revealed potential as acetylcholinesterase (AChE) inhibitors .
- Cytokine Modulation : Studies on related compounds like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) have demonstrated their ability to modulate cytokine release in human macrophages, affecting immune responses and potentially influencing cancer progression .
1. Antibacterial Screening
In a study evaluating various synthesized compounds for antibacterial activity, several derivatives of this compound were tested. The results indicated that certain modifications enhanced antibacterial potency, particularly against gram-positive bacteria.
| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |
|---|---|---|
| Compound A | Moderate | Strong |
| Compound B | Weak | Moderate |
| N-Boc Derivative | Strong | Moderate |
2. Enzyme Inhibition Studies
A separate investigation focused on enzyme inhibition found that derivatives exhibited strong inhibitory activity against AChE. The study highlighted the structural importance of the pyridyl ring in enhancing binding affinity.
| Compound | AChE Inhibition (% at 10 µM) |
|---|---|
| N-Boc Derivative | 85% |
| Control Compound | 40% |
3. Cytokine Release Modulation
Research involving the tobacco-specific carcinogen NNK showed that it could induce alterations in cytokine release from U937 human macrophages. This effect may be relevant for understanding the immunomodulatory properties of related compounds.
Q & A
Q. What are the key considerations for synthesizing N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone?
The synthesis typically involves multi-step reactions with Boc (tert-butoxycarbonyl) protection of the methylamino group to prevent unwanted side reactions. Key steps include:
- Amine Protection : Reacting 4-(methylamino)-1-(3-pyridyl)-1-butanone with di-tert-butyl dicarbonate (Boc anhydride) in an aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., DMAP or TEA) to form the Boc-protected intermediate .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (from ethanol or DCM/hexane) to isolate the product. Monitor reaction progress via TLC (Rf ~0.4–0.6 in 3:1 hexane/ethyl acetate) .
- Characterization : Confirm structure using H/C NMR (e.g., Boc group protons at δ 1.2–1.4 ppm) and LC-MS (expected [M+H] ~307.3 Da) .
Q. How can researchers optimize solubility and stability during experimental workflows?
- Solubility : The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. For biological assays, prepare stock solutions in DMSO (<10% v/v final concentration to avoid cytotoxicity) .
- Stability : Store at -20°C under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. What enzymatic pathways are implicated in the metabolic activation of related nitrosamines, and how can these inform studies on this compound?
- Cytochrome P450 (CYP) Metabolism : CYP2A13 and CYP2A6 are critical in metabolizing tobacco-specific nitrosamines like NNK into carcinogenic intermediates (e.g., pyridyloxobutyl DNA adducts). For the Boc-protected analog, assess metabolic stability using:
- Contradictions : While NNK is carcinogenic in rodents (IARC Group 1), conflicting human data necessitate caution in extrapolating results. Use isotopic labeling (e.g., C-methyl) to trace metabolic fates .
Q. How can researchers resolve discrepancies in DNA adduct formation data for nitrosamine derivatives?
- Methodological Approaches :
- DNA Adduct Profiling : Use P-postlabeling or high-resolution mass spectrometry to identify adducts (e.g., O-pyridyloxobutyl-dGuo) in cell lines or rodent models.
- Competitive Inhibition Studies : Co-incubate with NNK or its metabolites to assess adduct specificity.
- Structural Dynamics : Molecular docking (e.g., AutoDock Vina) to predict adduct stability with DNA repair enzymes (e.g., O-alkylguanine-DNA alkyltransferase) .
- Data Interpretation : Address variability in adduct quantification by normalizing to tissue-specific repair enzyme activity .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Characterization
| Technique | Parameters | Expected Outcome |
|---|---|---|
| H NMR | 400 MHz, CDCl | δ 1.4 (s, Boc CH), 2.8 (m, methylamino CH), 8.1–8.5 (pyridyl protons) |
| LC-MS | C18 column, 0.1% formic acid | Retention time ~6.2 min; [M+H] = 307.3 |
| UV-Vis | Methanol solution | λmax ~229 nm (π→π* transitions) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
